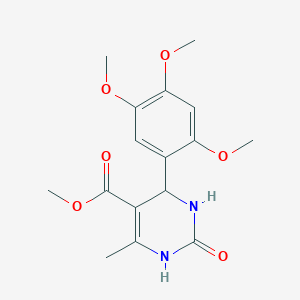
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate, also known as BZP, is a synthetic compound that belongs to the piperazine family. BZP is a psychoactive drug that has been used recreationally as a substitute for MDMA or ecstasy. However, BZP has also been studied for its potential medicinal properties and has shown promising results in scientific research.
Mechanism of Action
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. This compound also inhibits the reuptake of these neurotransmitters, leading to their increased availability in the brain. This results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its stimulant properties, this compound has been shown to increase heart rate, blood pressure, and body temperature. This compound has also been found to cause pupil dilation and muscle tremors.
Advantages and Limitations for Lab Experiments
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced in large quantities. This compound is also relatively stable and has a long shelf life. However, this compound is a controlled substance in many countries and requires special permits for use in research.
Future Directions
There are several potential directions for future research on 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Other potential areas of research include the development of new synthetic methods for this compound and the investigation of its effects on other neurotransmitters and brain pathways.
In conclusion, this compound is a synthetic compound that has been studied for its potential medicinal properties. While it has been used recreationally as a substitute for MDMA, this compound has shown promising results in scientific research for the treatment of depression and anxiety disorders. Further studies are needed to fully understand the potential benefits and limitations of this compound.
Synthesis Methods
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate can be synthesized by the condensation of 1-benzylpiperazine with butyraldehyde. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate has been studied for its potential medicinal properties, particularly in the treatment of depression and anxiety disorders. In one study, this compound was found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood. This compound has also been shown to have anxiolytic effects in animal models.
Properties
IUPAC Name |
1-butan-2-yl-4-[(2-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.C2H2O4/c1-4-15(3)18-11-9-17(10-12-18)13-16-8-6-5-7-14(16)2;3-1(4)2(5)6/h5-8,15H,4,9-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEGOSMVMSHZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CC=C2C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B5136270.png)

![N-(3-chlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5136288.png)

![7-(4-acetylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5136311.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5136319.png)

![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136338.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136346.png)
![4-(5-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5136348.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5136372.png)
